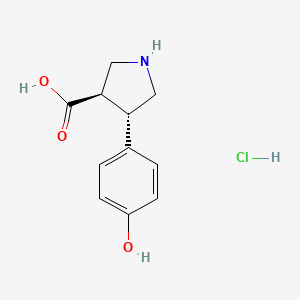
(3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
描述
(3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with a complex structure. It belongs to the class of pyrrolidine derivatives and contains a hydroxyphenyl group. The hydrochloride salt form enhances its solubility and stability.
Synthesis Analysis
The synthesis of this compound involves several steps, including chiral resolution, cyclization, and acid-base reactions. Researchers have explored various synthetic routes, optimizing yields and enantiomeric purity.
Molecular Structure Analysis
The molecular formula of this compound is C₁₁H₁₄NO₃·HCl. Its three-dimensional structure reveals a pyrrolidine ring with a hydroxyphenyl substituent. The stereochemistry at positions 3 and 4 (3R,4S) is crucial for its biological activity.
Chemical Reactions Analysis
(3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride undergoes several chemical reactions:
- Esterification : Conversion to esters for prodrug development.
- Amide Formation : Reacts with amines to form amides.
- Hydrolysis : Cleavage of the carboxylic acid group.
- Salt Formation : Interaction with bases to form salts.
Physical And Chemical Properties Analysis
- Melting Point : Approximately °C.
- Solubility : Soluble in water and polar organic solvents.
- Stability : Stable under ambient conditions.
- pH Sensitivity : Exhibits pH-dependent behavior.
科学研究应用
Design and Synthesis of Influenza Inhibitors
The compound has been instrumental in the design and synthesis of influenza neuraminidase inhibitors. Studies have led to the discovery of potent inhibitors like A-192558, highlighting the compound's significance in antiviral drug development. The structural analyses of these inhibitors provide insights into their interaction with enzyme active sites, emphasizing the compound's role in medicinal chemistry (Wang et al., 2001).
Antioxidant Activity
The compound has been used to synthesize derivatives that demonstrate significant antioxidant activity. Some derivatives have shown higher antioxidant potency than well-known antioxidants like ascorbic acid, indicating the compound's potential in the development of new antioxidant agents (Tumosienė et al., 2019).
Intercalating Nucleic Acids (INAs)
Derivatives of the compound have been utilized in synthesizing intercalating nucleic acids (INAs), which are significant in studying DNA (RNA) duplex stability and DNA three-way junction stabilities. These studies are crucial in understanding nucleic acid behavior and designing nucleic acid-based therapeutics (Filichev & Pedersen, 2003).
Synthesis of Barnidipine Hydrochloride
The compound has played a role in the synthesis of key intermediates for producing Barnidipine Hydrochloride, a drug used for treating hypertension. This underscores its importance in pharmaceutical manufacturing and process improvement (Zhou Meng-yu, 2015).
安全和危害
- Toxicity : Limited data available; caution during handling.
- Irritant : May cause skin or eye irritation.
- Environmental Impact : Dispose of properly; avoid contamination.
未来方向
Researchers should explore:
- Biological Activity : Investigate its potential as an enzyme inhibitor or receptor modulator.
- Formulation : Develop dosage forms (tablets, injections) for therapeutic use.
- Clinical Trials : Evaluate safety and efficacy in vivo.
属性
IUPAC Name |
(3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c13-8-3-1-7(2-4-8)9-5-12-6-10(9)11(14)15;/h1-4,9-10,12-13H,5-6H2,(H,14,15);1H/t9-,10+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGJNIKGVWOYLO-UXQCFNEQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=C(C=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



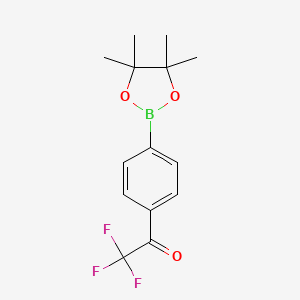
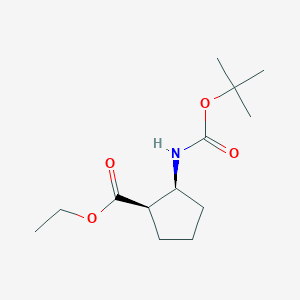
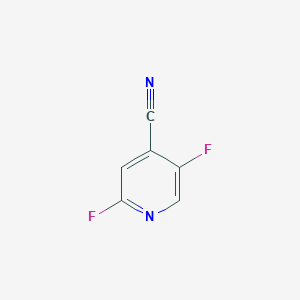
![6-(Chloromethyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1425219.png)
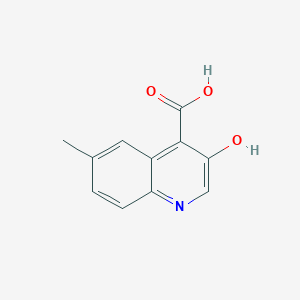
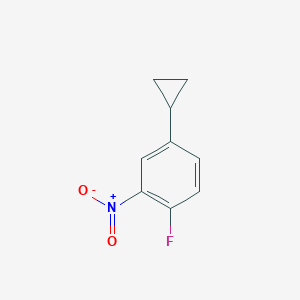
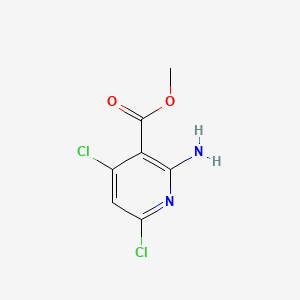
![1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-oxo-3-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-2,3-dihydro-1H-benzimidazole-4-carboxylate](/img/structure/B1425227.png)
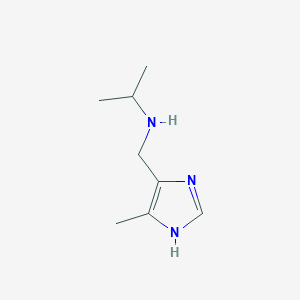
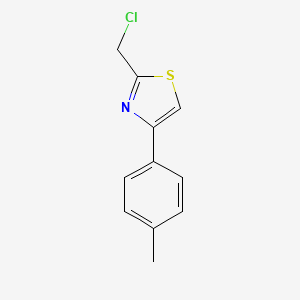
![[3-(2,5-Dichlorophenyl)-2-methylpropyl]amine hydrochloride](/img/structure/B1425233.png)
![(2-[4-(Methylthio)phenoxy]ethyl)amine hydrochloride](/img/structure/B1425234.png)
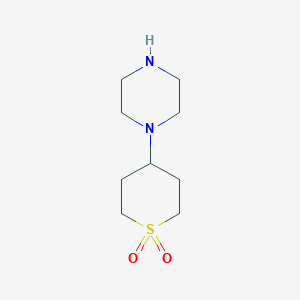
![3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile](/img/structure/B1425236.png)